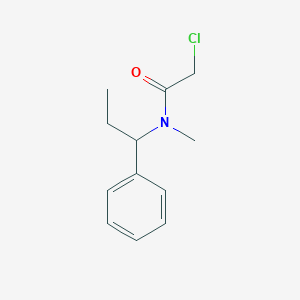

2-Chloro-N-methyl-N-(1-phenyl-propyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(1-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-11(14(2)12(15)9-13)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLKZQIHNJHODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(1-phenyl-propyl)-acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetamide with N-methyl-N-(1-phenyl-propyl)amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(1-phenyl-propyl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of N-methyl-N-(1-phenyl-propyl)-acetamide derivatives with different substituents.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-methyl-N-(1-phenyl-propyl)-acetamide has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other acetamides suggests possible activity against various biological targets.

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that it has effective antibacterial activity against various strains, including Klebsiella pneumoniae.

- Antidepressant Effects: Behavioral studies in animal models have demonstrated potential antidepressant-like effects, with significant reductions in immobility observed in forced swimming tests.

Summary of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Antidepressant | This compound | N/A | Reduction in immobility at doses (15-60 mg/kg) |

Case Study 1: Antibacterial Efficacy

Objective: To evaluate the antibacterial effects against Klebsiella pneumoniae.

Method: Minimum Inhibitory Concentration (MIC) was determined for the compound compared to structurally similar compounds.

Results: The compound exhibited an MIC of 512 µg/mL, indicating effective antibacterial properties attributed to its unique chemical structure.

Case Study 2: Antidepressant Activity

Objective: To assess the antidepressant-like effects of the compound.

Method: Mice were administered varying doses (15 mg/kg to 60 mg/kg) and subjected to behavioral tests.

Results: Significant reductions in immobility were observed at higher doses, suggesting efficacy in modulating mood-related behaviors.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1-phenyl-propyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloro group can participate in covalent bonding with target molecules, while the amide group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of 2-Chloro-N-methyl-N-(1-phenyl-propyl)-acetamide with analogous compounds:

Key Differences and Implications

Collision Cross-Section (CCS) and Mass Spectrometry Behavior :

- The target compound’s predicted CCS for [M+H]+ is 150.9 Ų , lower than that of bulkier analogs like alachlor (estimated higher CCS due to methoxymethyl and diethylphenyl groups).

- Comparatively, 2-chloro-N-(2-phenylpropyl)acetamide (CID 4868397) has a simpler alkyl chain, resulting in different CCS profiles despite similar molecular weights .

Crystallographic and Conformational Trends :

- In 2-chloro-N-phenylacetamide, the amide group forms a 16.0° dihedral angle with the phenyl ring, enabling H-bonded chains . The target compound’s N-methyl group likely disrupts such packing, favoring hydrophobic interactions instead.

Biological and Industrial Applications :

Biological Activity

2-Chloro-N-methyl-N-(1-phenyl-propyl)-acetamide is a compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

- Molecular Formula : C12H16ClNO

- Molecular Weight : 229.72 g/mol

- CAS Number : 66567850

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent investigations have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| This compound | S. aureus | 0.0048 |

| This compound | C. albicans | 0.0048 |

These results suggest that the compound has potent antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. In vitro assays indicated that the compound can inhibit the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

| Compound | COX Inhibition IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.01 (compared to celecoxib) |

The compound demonstrated comparable efficacy to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent in managing inflammatory conditions .

Anticancer Activity

Research has highlighted the anticancer properties of this compound through its effects on various cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells.

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 | 14 |

These findings indicate that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, contributing to its anticancer activity .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Study on Antimicrobial Activity : A study evaluated various derivatives against a panel of bacterial strains, revealing that certain modifications enhanced antibacterial potency significantly compared to the parent compound.

- Anti-inflammatory Mechanism Investigation : Research demonstrated that specific substitutions on the acetamide structure resulted in improved selectivity for COX-2 inhibition, suggesting avenues for developing more targeted anti-inflammatory therapies.

- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines indicated that the compound could induce apoptosis effectively, with mechanisms involving ROS production being explored further.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-methyl-N-(1-phenyl-propyl)-acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or C-amidoalkylation reactions. Key steps include:

- Reagent Selection : Use chloroacetyl chloride and substituted amines under inert atmospheres (N₂/Ar) to minimize side reactions .

- Temperature Control : Maintain temperatures between 0–5°C during exothermic steps to prevent decomposition .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) isolates the product from by-products like trichloroethane derivatives .

- Validation : Confirm yield and purity via TLC and mass spectrometry .

Q. Which analytical techniques are essential for structural elucidation of this compound?

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl, phenyl groups) and confirms stereochemistry. For example, NH proton signals appear at δ 8.2–8.5 ppm in DMSO-d₆ .

- IR Spectroscopy : C=O stretches (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) validate the acetamide backbone .

- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .

Q. How are physicochemical properties like solubility and stability determined experimentally?

- Solubility : Tested in solvents (e.g., DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C common for acetamides) .

- Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake under controlled humidity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and reduce by-products?

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., solvent polarity, catalyst loading). For example, acetone/water mixtures may reduce trichloroethane by-products .

- In-line Analytics : ReactIR monitors reaction progression in real-time, enabling rapid adjustments .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer workflows .

Q. How to resolve contradictions in spectral data during structural analysis?

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and high-resolution MS to resolve ambiguities. For example, X-ray can clarify crystal packing effects that distort NMR shifts .

- Isotopic Labeling : ²H/¹³C-labeled precursors help assign overlapping signals in complex spectra .

Q. What computational methods aid in predicting reaction pathways and intermediates?

- Quantum Chemistry : Density functional theory (DFT) calculates transition states and activation energies for key steps like amide bond formation .

- Machine Learning : Train models on PubChem data to predict optimal solvent-catalyst combinations .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

Q. How can the compound’s bioactivity mechanisms be elucidated?

- Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibition profiles .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets accommodating the phenyl-propyl group) .

- Metabolic Stability Studies : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. What strategies differentiate stereoisomers or polymorphs of this compound?

- Chiral Chromatography : Use Chiralpak® columns with heptane/ethanol to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Assign absolute configurations by comparing experimental and computed spectra .

- PXRD : Identify polymorphic forms and correlate with dissolution rates .

Q. How to investigate degradation pathways under varying environmental conditions?

Q. What methodologies support structure-activity relationship (SAR) studies for derivatives?

- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl or phenyl with pyridyl) and test bioactivity .

- Free-Wilson Analysis : Quantify contributions of specific groups to activity (e.g., chloro group enhances target binding) .

- 3D-QSAR : CoMFA/CoMSIA models map steric/electrostatic requirements for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.